molecular formula C10H20ClN3O B12349961 3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine CAS No. 1856043-15-6

3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine

Cat. No.: B12349961
CAS No.: 1856043-15-6
M. Wt: 233.74 g/mol
InChI Key: JGQBHEYOFDHZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine is a synthetic organic compound that features a pyrazole ring, an ethoxy group, and a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ethoxy and amine groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the ethoxy group and the propan-1-amine moiety further enhances its versatility in various applications .

Properties

CAS No.

1856043-15-6

Molecular Formula

C10H20ClN3O

Molecular Weight

233.74 g/mol

IUPAC Name

3-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3O.ClH/c1-3-14-6-4-5-11-7-10-8-12-13(2)9-10;/h8-9,11H,3-7H2,1-2H3;1H

InChI Key

JGQBHEYOFDHZHU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CN(N=C1)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.